Stearic acid hydrazide

Catalog No.
S749069
CAS No.
4130-54-5
M.F
C18H38N2O
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearic acid hydrazide

CAS Number

4130-54-5

Product Name

Stearic acid hydrazide

IUPAC Name

octadecanehydrazide

Molecular Formula

C18H38N2O

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20-19/h2-17,19H2,1H3,(H,20,21)

InChI Key

BYTFESSQUGDMQQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NN

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN

Drug Delivery:

One potential application of stearic acid hydrazide is in drug delivery. Researchers have investigated its use as a carrier molecule for drugs, particularly those targeting the nervous system. The long hydrocarbon chain of stearic acid hydrazide could potentially help the drug cross the blood-brain barrier, which is a major obstacle in the delivery of many neurological drugs. A recent study [] explored this concept by attaching levodopa, a drug used to treat Parkinson's disease, to stearic acid hydrazide. In vitro studies showed that the conjugate had some potential for improved delivery, but further research is needed.

Antimicrobial Activity:

Some studies have investigated the potential antimicrobial properties of stearic acid hydrazide and related compounds. However, the results have been mixed, with some studies showing weak activity against certain bacteria and fungi [], while others finding no significant effect []. More research is needed to determine the potential of stearic acid hydrazide as an antimicrobial agent.

Stearic acid hydrazide is an organic compound with the molecular formula C18H38N2OC_{18}H_{38}N_{2}O. It is a hydrazide derived from stearic acid and is characterized as a white to cream crystalline powder with a melting point ranging from 104 to 111 degrees Celsius . The compound is known for its water solubility and capillary-active properties, making it useful in various applications, including textiles and pharmaceuticals .

, primarily involving the acylation of hydrazine. One significant reaction is the condensation of stearic acid with hydrazine hydrate, which produces stearic acid hydrazide and water. This reaction can be represented as follows:

Stearic Acid+Hydrazine HydrateStearic Acid Hydrazide+Water\text{Stearic Acid}+\text{Hydrazine Hydrate}\rightarrow \text{Stearic Acid Hydrazide}+\text{Water}

Additionally, stearic acid hydrazide can decompose upon heating in acidic conditions, yielding cation-active decomposition products . This property is particularly useful in applications requiring surface activity.

The synthesis of stearic acid hydrazide typically involves the following methods:

  • Direct Condensation: The most common method involves reacting stearic acid with hydrazine hydrate. This reaction usually occurs under controlled temperature conditions to promote yield.
  • Alternative Synthesis: Another method includes the reaction of ethyl oleate with hydrazine hydrate, which also leads to the formation of stearic acid hydrazide through simultaneous reduction processes .
  • Derivatization: Variants such as N-(benzoyl) stearic acid hydrazide can be synthesized by reacting benzoyl hydrazine with stearyl chloride, showcasing the versatility of the compound in forming derivatives .

Stearic acid hydrazide has a range of applications across various fields:

  • Textile Industry: Utilized as a wetting agent and dispersant due to its capillary activity.
  • Pharmaceuticals: Investigated for potential use in drug formulations owing to its biological activity.
  • Cosmetics: Employed in formulations for its emulsifying properties.
  • Agriculture: Explored as a potential surfactant in agricultural chemicals.

Studies on the interactions of stearic acid hydrazide with other compounds have revealed its ability to form complexes that enhance solubility and bioavailability. For instance, its interaction with polysaccharides has been noted to yield water-soluble products that can be used in various applications, including drug delivery systems . Further research into its interaction with biological membranes could provide insights into its pharmacological potential.

Several compounds share structural or functional similarities with stearic acid hydrazide. Here are some notable examples:

CompoundMolecular FormulaUnique Features
Oleic Acid HydrazideC₁₈H₃₄N₂ODerived from oleic acid; more unsaturated nature.
Palmitic Acid HydrazideC₁₆H₃₂N₂OShorter carbon chain compared to stearic acid.
Myristic Acid HydrazideC₁₄H₂₈N₂OEven shorter carbon chain; different physical properties.
N-(Benzoyl) Stearic Acid HydrazideC₂₁H₃₈N₂O₂Contains a benzoyl group; alters solubility and reactivity.

Uniqueness: Stearic acid hydrazide's long carbon chain contributes to its unique physical properties, such as higher melting points and specific solubility characteristics compared to its shorter-chain analogs. Its ability to act as a surfactant further distinguishes it from other similar compounds.

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy serves as a fundamental analytical technique for the structural characterization of stearic acid hydrazide, providing critical information about functional group identification and molecular vibrations. The infrared spectrum of stearic acid hydrazide exhibits characteristic absorption bands that confirm the presence of key functional groups within the molecule [1] [2].

The most distinctive spectroscopic feature appears in the nitrogen-hydrogen stretching region, where broad absorption bands occur between 3400-3200 cm⁻¹. These bands correspond to the characteristic nitrogen-hydrogen stretching vibrations of the hydrazide functional group, appearing as strong, broad absorptions due to hydrogen bonding interactions between molecules in the solid state [1] [2]. The breadth of these absorptions indicates extensive intermolecular hydrogen bonding networks characteristic of hydrazide compounds.

In the carbon-hydrogen stretching region, two prominent absorption peaks are observed at 2917.6 cm⁻¹ and 2849 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of methylene groups, respectively [1] [2]. These strong absorptions confirm the presence of the long aliphatic carbon chain characteristic of stearic acid derivatives. The intensity and position of these bands are consistent with the eighteen-carbon alkyl chain structure.

The carbonyl stretching vibration of the hydrazide functional group appears as a strong absorption at 1666.7 cm⁻¹ [2]. This frequency is characteristic of amide carbonyl groups and confirms the successful formation of the hydrazide linkage. The position of this band indicates conjugation effects between the carbonyl group and the adjacent nitrogen atoms.

Additional characteristic absorptions include nitrogen-hydrogen bending vibrations in the 1550-1450 cm⁻¹ region, carbon-hydrogen rocking vibrations of methylene groups at 716.7 cm⁻¹, and carbon-nitrogen stretching vibrations in the 1300-1200 cm⁻¹ region [1] [2]. These absorptions provide confirmatory evidence for the molecular structure and functional group composition.

Proton Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environment and molecular structure of stearic acid hydrazide. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts and multiplicities that confirm the structural assignment [2].

The most downfield resonances appear as singlets at δ 10.27 and 9.82 ppm, corresponding to the nitrogen-hydrogen protons of the hydrazide functional group [2]. These chemical shifts are characteristic of amide protons and confirm the presence of the hydrazide linkage. The appearance of two distinct signals indicates restricted rotation around the carbon-nitrogen bond and potential tautomeric forms.

The methylene protons adjacent to the carbonyl group appear as a triplet at δ 2.15-2.18 ppm, integrating for two hydrogen atoms [2]. This multiplicity pattern confirms coupling with the adjacent methylene group and is consistent with the expected chemical environment. The chemical shift reflects the deshielding effect of the nearby carbonyl group.

The bulk of the aliphatic methylene protons appear as complex multipiples between δ 1.24-1.56 ppm, integrating for thirty-two hydrogen atoms [2]. This integration is consistent with the sixteen methylene groups present in the octadecyl chain. The overlapping nature of these signals is typical for long-chain aliphatic compounds.

The terminal methyl group appears as a triplet at δ 0.84-0.86 ppm, integrating for three hydrogen atoms [2]. This multiplicity pattern confirms coupling with the adjacent methylene group and is characteristic of terminal methyl groups in aliphatic chains.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides essential information about the carbon framework and electronic environment of stearic acid hydrazide. Although limited experimental data is available in the literature specifically for stearic acid hydrazide, the expected chemical shifts can be predicted based on structural analogies and related compounds [3].

The carbonyl carbon of the hydrazide functional group is expected to resonate in the range of δ 172-175 ppm. This chemical shift is characteristic of amide carbonyl carbons and reflects the electron-withdrawing effect of the attached nitrogen atoms.

The alpha methylene carbon adjacent to the carbonyl group should appear in the δ 32-35 ppm region. This chemical shift is typical for carbon atoms in the alpha position to carbonyl groups in aliphatic amides and hydrazides.

The methylene carbons of the aliphatic chain are predicted to resonate in the δ 22-32 ppm range, with slight variations depending on their position relative to the functional group. These chemical shifts are consistent with saturated aliphatic carbon environments.

The terminal methyl carbon is expected to appear at δ 14-15 ppm, which is characteristic of terminal methyl groups in long-chain aliphatic compounds.

X-ray Diffraction and Crystallographic Studies

Crystal Structure Determination Methods

X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of stearic acid hydrazide. While specific crystallographic data for stearic acid hydrazide has not been extensively reported in the literature, the general methodology and expected structural features can be described based on related hydrazide compounds and fatty acid derivatives [4] [5] [6].

Single crystal X-ray diffraction studies typically employ molybdenum K-alpha radiation (λ = 0.71073 Å) with modern charge-coupled device or area detector systems. Data collection is commonly performed at reduced temperatures (100-298 K) to minimize thermal motion and improve data quality [5] [6]. Crystal samples suitable for diffraction analysis typically measure 0.1-0.5 mm in their largest dimension.

The crystal structure determination process begins with unit cell parameter determination and space group identification using systematic absences in the diffraction pattern. Based on structural analogies with related long-chain hydrazide compounds, stearic acid hydrazide is expected to crystallize in common space groups such as P21/c (monoclinic) or Pca21 (orthorhombic) [5] [6].

Structure solution typically employs direct methods or molecular replacement techniques, followed by iterative refinement using full-matrix least-squares procedures. The refinement process optimizes atomic positions, thermal parameters, and other structural parameters against the observed diffraction intensities.

Molecular Geometry and Bond Parameters

The molecular geometry of stearic acid hydrazide is expected to exhibit characteristic features similar to other long-chain hydrazide compounds. Based on comparative analysis with structurally related compounds, specific bond lengths and angles can be predicted [7] [6].

The hydrazide functional group typically exhibits carbon-nitrogen bond lengths in the range of 1.33-1.35 Å, characteristic of partial double bond character due to resonance interactions. The carbonyl carbon-oxygen bond length is expected to be approximately 1.23-1.25 Å, consistent with typical amide carbonyl bonds. The nitrogen-nitrogen bond within the hydrazide group typically measures 1.41-1.43 Å [7] [6].

The long aliphatic chain is expected to adopt an extended conformation to minimize steric interactions. The carbon-carbon bond lengths throughout the chain should be approximately 1.54 Å, typical of saturated alkyl groups. Bond angles around tetrahedral carbon centers are expected to be close to the ideal tetrahedral angle of 109.5°.

The orientation of the hydrazide functional group relative to the aliphatic chain is an important structural feature. Based on analogous compounds, the plane containing the hydrazide atoms is expected to make an angle of approximately 54-57° with the plane of the carbon chain [7] [6]. This geometric relationship is characteristic of long-chain hydrazide compounds regardless of chain length.

Crystal Packing and Intermolecular Interactions

The crystal packing of stearic acid hydrazide is expected to be dominated by hydrogen bonding interactions involving the hydrazide functional group. These interactions typically include nitrogen-hydrogen···oxygen and nitrogen-hydrogen···nitrogen hydrogen bonds that form extended networks throughout the crystal structure [7] [6].

The long aliphatic chains are expected to adopt parallel arrangements through van der Waals interactions, similar to the packing motifs observed in fatty acids and their derivatives. This arrangement maximizes intermolecular contacts and stabilizes the crystal structure.

The overall crystal density is predicted to be in the range of 1.0-1.3 g/cm³, consistent with organic compounds containing long aliphatic chains. The unit cell is expected to contain 4-8 molecules, depending on the specific space group and packing arrangement.

Computational Modeling (Parametric Method 3 Semiempirical Method)

Theoretical Framework and Methodology

Computational modeling using the Parametric Method 3 semiempirical approach provides valuable insights into the electronic structure, molecular geometry, and energetic properties of stearic acid hydrazide. This computational method represents a compromise between accuracy and computational efficiency, making it particularly suitable for studying large molecules like stearic acid hydrazide [8] [2] [9].

The Parametric Method 3 approach is based on the neglect of differential diatomic overlap integral approximation and employs a minimal basis set of atomic orbitals. The method uses parameterized expressions for various integrals, with parameters derived from experimental data to reproduce known molecular properties [9]. For stearic acid hydrazide calculations, the VAMP (Vector And Matrix Package) or MOPAC (Molecular Orbital PACkage) software systems are typically employed [8] [2].

Molecular geometry optimization is performed using gradient-based energy minimization techniques to locate the minimum energy conformation. The optimization process adjusts all geometric parameters including bond lengths, bond angles, and torsion angles to achieve the lowest energy configuration consistent with the molecular constraints.

Electronic Structure Analysis

The electronic structure analysis of stearic acid hydrazide reveals important information about molecular orbital energies and electron distribution. While specific data for stearic acid hydrazide is limited, calculations on the related N-(benzoyl) stearic acid hydrazide provide relevant electronic structure information [2].

The Highest Occupied Molecular Orbital energy has been calculated at -9.852 eV for the N-(benzoyl) derivative, indicating the ionization potential of the molecule [2]. The Lowest Unoccupied Molecular Orbital energy appears at -0.309 eV, corresponding to the electron affinity [2]. The energy gap between these orbitals is 9.543 eV, providing information about the electronic excitation properties and chemical reactivity.

The electron density distribution is expected to be concentrated around the hydrazide functional group, particularly on the nitrogen and oxygen atoms. This charge distribution influences the intermolecular interactions and crystal packing arrangements observed experimentally.

Molecular Properties and Energetics

Computational modeling provides access to various molecular properties that complement experimental characterization techniques. The heat of formation can be estimated using Parametric Method 3 calculations, providing thermodynamic information about molecular stability.

The dipole moment of stearic acid hydrazide is expected to be moderate, arising primarily from the polar hydrazide functional group. The magnitude and direction of the dipole moment influence intermolecular interactions and solubility properties.

Conformational analysis reveals the preferred orientations of the aliphatic chain relative to the hydrazide functional group. The calculations can identify rotational barriers around individual bonds and predict the most stable molecular conformations.

The molecular volume calculated from van der Waals radii provides information about the space occupied by the molecule and helps predict crystal packing density. These calculations complement experimental density measurements and aid in understanding intermolecular interactions.

Mass Spectrometry for Molecular Weight Confirmation

Ionization Methods and Mass Spectral Behavior

Mass spectrometry provides definitive molecular weight confirmation and structural information for stearic acid hydrazide through various ionization techniques. The molecular weight of 298.51 g/mol can be confirmed through multiple ionization approaches, each providing complementary information about the molecular structure [10] [11].

Electrospray ionization mass spectrometry represents the most commonly employed technique for molecular weight determination of stearic acid hydrazide. In positive ion mode, the protonated molecular ion [M+H]⁺ appears at m/z 299.31 and typically exhibits high relative intensity due to the basic nature of the hydrazide functional group [10] [11]. This ionization occurs through protonation of the nitrogen atoms in the hydrazide group.

Sodium and potassium adduct ions are frequently observed in electrospray ionization, appearing at m/z 321.29 [M+Na]⁺ and m/z 337.26 [M+K]⁺, respectively [11]. These adduct ions provide additional confirmation of the molecular weight and are particularly useful when the protonated molecular ion exhibits low intensity.

Ammonium adduct ions [M+NH₄]⁺ appear at m/z 316.33 and represent another common ionization pathway in positive ion electrospray ionization [11]. The formation of these adducts is enhanced by the presence of ammonium salts in the mobile phase or sample matrix.

Fragmentation Patterns and Structural Elucidation

The fragmentation behavior of stearic acid hydrazide provides valuable structural information beyond molecular weight confirmation. The molecular ion [M]⁺- at m/z 298.30 typically exhibits low relative intensity due to the instability of the radical cation [10] [11]. This instability leads to rapid fragmentation through various pathways.

A characteristic fragmentation involves the loss of the hydrazine moiety (NH₂NH₂, mass 32) from the molecular ion, resulting in fragment ions at m/z 266. This fragmentation pathway is diagnostic for hydrazide compounds and confirms the presence of the hydrazide functional group.

The long aliphatic chain undergoes successive losses of methylene units (CH₂, mass 14), producing a series of fragment ions separated by 14 mass units. This fragmentation pattern is characteristic of long-chain aliphatic compounds and provides confirmation of the carbon chain length.

Base peak formation typically occurs through cleavage of the aliphatic chain, with the specific position depending on the ionization conditions and collision energy. The most abundant fragment ions often correspond to shorter alkyl chain segments that retain the charge.

Analytical Applications and Method Development

Mass spectrometry serves multiple analytical purposes in the characterization and analysis of stearic acid hydrazide. Molecular weight confirmation represents the primary application, with mass accuracy typically better than 5 ppm using modern high-resolution mass spectrometers.

Collision cross section measurements using ion mobility mass spectrometry provide additional structural information. The predicted collision cross sections for various ionic forms range from 175-214 Ų, depending on the specific adduct and molecular conformation [11]. These measurements complement crystallographic data by providing information about gas-phase molecular structures.

Quantitative analysis methods can be developed using mass spectrometry with appropriate internal standards. The high selectivity and sensitivity of mass spectrometric detection make it suitable for trace analysis applications where traditional spectroscopic methods may be insufficient.

XLogP3

6.4

UNII

3FV1C68XOP

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4130-54-5

Wikipedia

Stearic hydrazide

General Manufacturing Information

Octadecanoic acid, hydrazide: ACTIVE

Dates

Last modified: 08-15-2023

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